molecular formula C10H12O B3138519 2-(4-Vinylphenyl)ethanol CAS No. 45966-73-2

2-(4-Vinylphenyl)ethanol

Cat. No. B3138519
CAS RN: 45966-73-2
M. Wt: 148.2 g/mol
InChI Key: TVUARPCSZQNJJZ-UHFFFAOYSA-N
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Patent
US07781529B2

Procedure details

To a VP-MgCl solution as prepared in Example 12 of this section was added a solution of 4.84 g ethylene oxide (0.11 mol) in 50 ml THF. The solution was added via additional funnel over one hour, maintaining the reaction mixture at 0° C. Keep stir at 0° C. for one more hour after the addition was finished. The reaction was then stirred for an additional 1 h at 0° C. 60 ml of 2 M aqueous hydrochloric acid (HCl) solution was added via the addition funnel, maintaining the temperature below 20° C. The reaction was filtered and extracted two times with 100 mL of diethyl ether. The organic phases were combined, dried over MgSO4 and filtered. The diethyl ether was removed by vacuum evaporation at room temperature. 11.2 g white waxy solid, 75.7%). 1H NMR (DMSO-d6): δ 7.20-δ 7.40 (m, 4H, aromatic), δ 6.72 (m, 1H, vinyl), δ 5.75 (d, 1H, vinyl), δ 5.23 (d, 1H, vinyl), δ 4.70 (t, 1H, OH), δ 3.65 (t, 2H, CH2—O), δ 2.72 (t, 2H, CH2—C).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.Cl.[CH2:5]1[CH2:9]O[CH2:7][CH2:6]1>>[CH:6]([C:5]1[CH:9]=[CH:7][C:6]([CH2:2][CH2:1][OH:3])=[CH:5][CH:9]=1)=[CH2:7]

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
C1CO1
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Keep stir at 0° C. for one more hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a VP-MgCl solution as prepared in Example 12 of this section
ADDITION
Type
ADDITION
Details
The solution was added via additional funnel over one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
The reaction was then stirred for an additional 1 h at 0° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20° C
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted two times with 100 mL of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The diethyl ether was removed by vacuum evaporation at room temperature

Outcomes

Product
Name
Type
Smiles
C(=C)C1=CC=C(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.